molecular formula C7H12ClN5 B6221569 5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride CAS No. 2758003-96-0

5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride

Cat. No.: B6221569
CAS No.: 2758003-96-0
M. Wt: 201.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride is a heterocyclic compound that features both pyrazole and tetrahydropyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-amino-1H-pyrazole with a suitable aldehyde or ketone, followed by cyclization with a urea or thiourea derivative under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production .

Chemical Reactions Analysis

Types of Reactions

5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzyme active sites, inhibiting their activity. Additionally, the tetrahydropyrimidine ring can interact with receptor proteins, modulating their function . These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride is unique due to its dual heterocyclic structure, which allows for diverse chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a valuable compound in research and development .

Properties

CAS No.

2758003-96-0

Molecular Formula

C7H12ClN5

Molecular Weight

201.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.